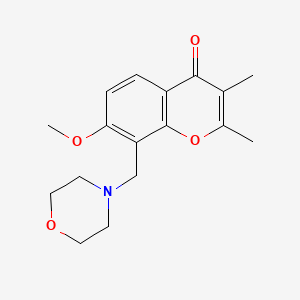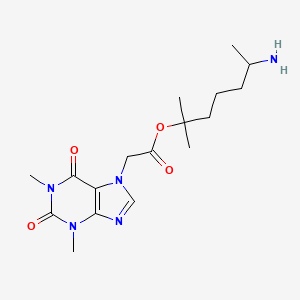
6-Amino-2-methylheptan-2-yl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptaminol acefyllin is a compound that combines heptaminol, an amino alcohol with cardiac stimulant properties, and acefyllin, a xanthine derivative known for its stimulant effects on the central nervous system. Heptaminol acefyllin is primarily used in the treatment of low blood pressure and venolymphatic insufficiency due to its positive inotropic action and vasodilatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptaminol acefyllin involves the reaction of heptaminol with acefyllin. Heptaminol is synthesized through the reduction of 6-amino-2-methylheptan-2-one, while acefyllin is derived from theophylline through a series of chemical reactions involving acetic acid .
Industrial Production Methods
Industrial production of heptaminol acefyllin typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes precolumn derivatization and the use of specific reagents to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Heptaminol acefyllin undergoes various chemical reactions, including:
Oxidation: Heptaminol can be oxidized to form corresponding ketones.
Reduction: Reduction of acefyllin can lead to the formation of theophylline derivatives.
Substitution: Both heptaminol and acefyllin can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include various derivatives of heptaminol and acefyllin, such as ketones, alcohols, and substituted xanthines .
Wissenschaftliche Forschungsanwendungen
Heptaminol acefyllin has a wide range of scientific research applications:
Wirkmechanismus
Heptaminol acefyllin exerts its effects through multiple mechanisms:
Heptaminol: Acts as a positive inotrope, increasing cardiac contractility and improving blood flow.
Molecular Targets and Pathways: Heptaminol targets cardiac muscle cells, while acefyllin interacts with adenosine receptors and phosphodiesterase enzymes
Vergleich Mit ähnlichen Verbindungen
Heptaminol acefyllin can be compared with other similar compounds:
Heptaminol: Similar to isometheptene and methylhexanamine, which are also amino alcohols with stimulant properties.
Uniqueness
Heptaminol acefyllin is unique due to its combination of heptaminol’s cardiac stimulant properties and acefyllin’s central nervous system stimulant effects, making it effective in treating both cardiovascular and respiratory conditions .
Eigenschaften
CAS-Nummer |
5152-72-7 |
|---|---|
Molekularformel |
C17H27N5O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(6-amino-2-methylheptan-2-yl) 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C17H27N5O4/c1-11(18)7-6-8-17(2,3)26-12(23)9-22-10-19-14-13(22)15(24)21(5)16(25)20(14)4/h10-11H,6-9,18H2,1-5H3 |
InChI-Schlüssel |
VYQJFIGMSSIWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)OC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







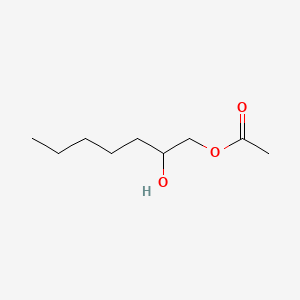
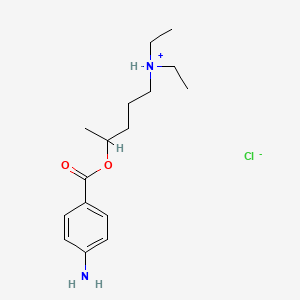


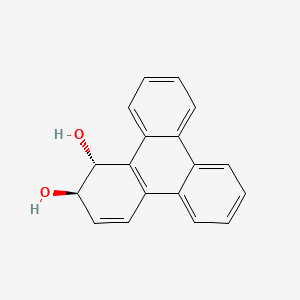
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
